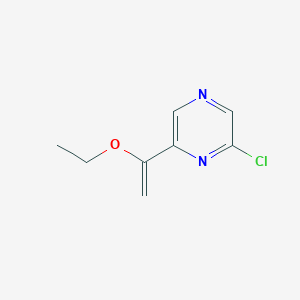

2-Chloro-6-(1-ethoxyethenyl)pyrazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-Chloro-6-(1-ethoxyethenyl)pyrazine” is a chemical compound with the CAS Number: 2137845-39-5 . It has a molecular weight of 184.62 .

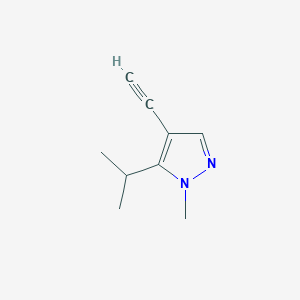

Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-6-(1-ethoxyvinyl)pyrazine . The InChI code for this compound is 1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 .Applications De Recherche Scientifique

Synthesis of Pyrazine Derivatives

A general method for the synthesis of 4-(alkyl)pyrazoles, including compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, involves the reaction between organyl diethylacetals and the Vilsmeier reagent. This process yields a mixture of ethoxy- and dimethylamino-acroleins, which react with hydrazine monohydrogen chloride to produce the desired pyrazoles. These derivatives exhibit unique solubility and structural properties in common organic solvents, with significant implications for material science and organic chemistry (Reger et al., 2003).

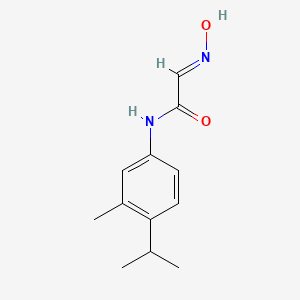

Photophysical Properties for Optoelectronics

The development of push–pull pyrazine fluorophores demonstrates the versatility of pyrazine derivatives like 2-Chloro-6-(1-ethoxyethenyl)pyrazine in optoelectronics. These fluorophores, synthesized from 2-methyl- or 2-chloropyrazine, exhibit strong emission solvatochromism due to intramolecular charge transfer. Such properties are crucial for designing advanced materials for light-emitting devices and sensors (Hoffert et al., 2017).

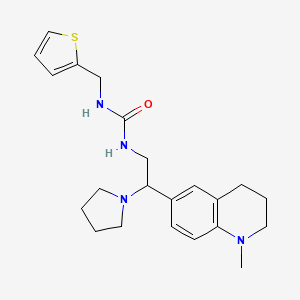

Antimicrobial Activity

Synthesis of novel pyrazoline and isoxazoline derivatives, potentially including structures akin to 2-Chloro-6-(1-ethoxyethenyl)pyrazine, has been explored for antimicrobial properties. These compounds are synthesized through reactions involving specific precursors and evaluated against a range of bacterial strains. Such research underscores the potential of pyrazine derivatives in developing new antimicrobial agents (Jadhav et al., 2009).

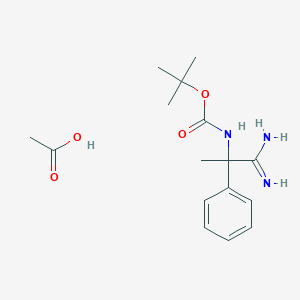

Magnetic Properties in Coordination Chemistry

Research into the synthesis of new metal-organic compounds using monosubstituted pyrazines has unveiled a family of compounds with notable magnetic properties. The study of bis(monosubstituted-pyrazine)dihalocopper(II) derivatives reveals antiferromagnetic interactions, highlighting the importance of pyrazine derivatives like 2-Chloro-6-(1-ethoxyethenyl)pyrazine in the design of magnetic materials (Herringer et al., 2010).

Organic Synthesis and Catalysis

The use of pyrazine derivatives in organic synthesis has been demonstrated through various catalytic and synthetic strategies. This includes the synthesis of pyranopyrazoles, showcasing the utility of compounds related to 2-Chloro-6-(1-ethoxyethenyl)pyrazine in facilitating multi-component reactions. Such applications are vital for the development of new organic synthesis methodologies (Zolfigol et al., 2013).

Safety and Hazards

Propriétés

IUPAC Name |

2-chloro-6-(1-ethoxyethenyl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-3-12-6(2)7-4-10-5-8(9)11-7/h4-5H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCFFEXRTACZLFI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=C)C1=CN=CC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-6-(1-ethoxyethenyl)pyrazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-chloro-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2563329.png)

![5-(Furan-2-yl(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2563332.png)

![[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 4-chlorobenzenecarboxylate](/img/structure/B2563340.png)

![3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile](/img/structure/B2563347.png)

![5-Ethyl-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2563349.png)